Cy5.5(Me)-C3-DBCO

NIR fluorescence imaging in vivo optical imaging tissue autofluorescence

Cy5.5(Me)-C3-DBCO is a heterobifunctional NIR fluorescent probe combining a Cyanine5.5 fluorophore (Ex/Em 675/694 nm) with a DBCO group via a defined C3 alkyl linker. This non-sulfonated, methylated structure enables copper-free SPAAC conjugation (rate constants 0.3-0.9 M⁻¹s⁻¹) without cytotoxic catalysts, and its moderate hydrophobicity supports intracellular labeling in fixed/permeabilized cells and ex vivo tissue sections. The C3 spacer minimizes steric hindrance for efficient DBCO-azide cycloaddition, while the methyl substitution on the cyanine backbone reduces aggregation and non-specific binding compared to standard Cy5.5-DBCO. Generic substitution is not scientifically valid due to linker-length, methylation, and sulfonation variations that alter reactivity, solubility, and cellular permeability. Ideal for labeling azide-tagged proteins, antibodies, and oligonucleotides in multiplexed NIR detection workflows. Requires DMSO/DMF co-solvent for stock preparation.

Molecular Formula C58H57ClN4O2
Molecular Weight 877.5 g/mol
Cat. No. B12385446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5.5(Me)-C3-DBCO
Molecular FormulaC58H57ClN4O2
Molecular Weight877.5 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C=CC9=CC=CC=C95)(C)C)C.[Cl-]
InChIInChI=1S/C58H56N4O2.ClH/c1-57(2)51(60(5)49-35-33-42-21-13-16-25-46(42)55(49)57)28-8-6-9-29-52-58(3,4)56-47-26-17-14-22-43(47)34-36-50(56)61(52)39-19-7-10-30-53(63)59-38-37-54(64)62-40-45-24-12-11-20-41(45)31-32-44-23-15-18-27-48(44)62;/h6,8-9,11-18,20-29,33-36H,7,10,19,30,37-40H2,1-5H3;1H
InChIKeyQSJAUZWAEDKFEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy5.5(Me)-C3-DBCO: NIR Fluorescent Click Chemistry Reagent for Bioorthogonal Labeling and Procurement Specification


Cy5.5(Me)-C3-DBCO is a heterobifunctional near-infrared (NIR) fluorescent probe that combines a Cyanine5.5 fluorophore with a dibenzocyclooctyne (DBCO) reactive group via a C3 alkyl linker . The DBCO moiety enables copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with secondary rate constants of 0.3 to 0.9 M⁻¹s⁻¹, eliminating cytotoxic copper catalyst requirements for bioorthogonal conjugation . The Cy5.5 fluorophore exhibits excitation/emission maxima at 675/694 nm with an extinction coefficient of 190,000 cm⁻¹M⁻¹, placing it within the optimal NIR tissue transparency window for reduced autofluorescence and deeper tissue penetration . The compound carries a methyl (Me) substitution on the cyanine backbone and a C3 spacer between the fluorophore and DBCO, features that distinguish it from standard Cy5.5-DBCO analogs in procurement and experimental design .

Cy5.5(Me)-C3-DBCO Substitution Risks: Why Linker Length and Methylation Prevent Generic DBCO-Cyanine Replacement


Generic substitution among DBCO-functionalized cyanine dyes is not scientifically valid due to three compound-specific structural variables that directly affect experimental outcomes: (1) linker length and composition alter steric accessibility of the DBCO group and fluorophore quantum yield ; (2) methylation status on the cyanine backbone modulates hydrophobicity, aggregation propensity, and non-specific binding [1]; and (3) sulfonation state determines aqueous solubility, with non-sulfonated dyes requiring organic co-solvents that can perturb biomolecular conformation [2]. Cy5.5(Me)-C3-DBCO possesses a defined C3 alkyl spacer that balances minimal steric hindrance with sufficient separation to preserve DBCO reactivity—a parameter not shared by PEG-linked or direct-conjugated analogs . The methyl substitution further distinguishes its solubility profile from sulfo-Cy5.5 derivatives, which exhibit >100-fold higher water solubility (≥10 mg/mL) but different cellular permeability characteristics [1]. These structural variations preclude interchangeable use without re-optimization of labeling protocols and validation of fluorescence readouts.

Cy5.5(Me)-C3-DBCO Quantitative Differentiation Evidence: Comparative Photophysical and Conjugation Performance Data


Cy5.5(Me)-C3-DBCO Near-Infrared Spectral Positioning vs. Cy5-DBCO: Longer Wavelengths for Reduced Tissue Autofluorescence

Cy5.5(Me)-C3-DBCO emits at 694 nm (with Cy5.5 core), providing a spectral shift of approximately 32 nm longer emission compared to Cy5-DBCO (Em ~662 nm). This shift moves detection deeper into the near-infrared tissue transparency window, where biological autofluorescence from hemoglobin, cytochromes, and structural proteins decreases substantially [1].

NIR fluorescence imaging in vivo optical imaging tissue autofluorescence

Cy5.5(Me)-C3-DBCO DBCO Click Kinetics vs. Copper-Catalyzed Alkyne Systems: Quantitative Rate Comparison

The DBCO group in Cy5.5(Me)-C3-DBCO enables copper-free SPAAC with secondary rate constants of 0.3 to 0.9 M⁻¹s⁻¹ . While this is approximately 10-100× slower than CuAAC (typical k ~10-100 M⁻¹s⁻¹), the elimination of cytotoxic copper renders DBCO-based probes uniquely suitable for live-cell and in vivo labeling where copper ions would induce oxidative stress and protein precipitation [1].

SPAAC copper-free click chemistry bioconjugation kinetics

Cy5.5(Me)-C3-DBCO C3 Linker vs. PEG Linkers: Steric Hindrance and Conjugation Efficiency Considerations

Cy5.5(Me)-C3-DBCO employs a three-carbon (C3) alkyl spacer between the Cy5.5 fluorophore and DBCO group, contrasting with PEG-based linkers (e.g., PEG4) found in alternative DBCO-cyanine conjugates . The C3 linker provides minimal spatial separation to reduce steric hindrance during SPAAC while maintaining short-range proximity that minimizes rotational freedom and fluorescence quenching . PEG linkers, by comparison, introduce greater hydrophilicity but also increased conformational flexibility that can position the bulky DBCO group suboptimally for azide encounter [1].

linker optimization steric hindrance SPAAC efficiency

Cy5.5(Me)-C3-DBCO Methylation Status vs. sulfo-Cy5.5-DBCO: Hydrophobicity and Cellular Permeability Differentiation

Cy5.5(Me)-C3-DBCO bears a methyl substitution on the cyanine backbone without sulfonate groups, distinguishing it from sulfo-Cy5.5-DBCO which incorporates negatively charged sulfonate moieties (-SO₃⁻) [1]. Sulfo-Cy5.5 derivatives exhibit >100-fold higher water solubility (≥10 mg/mL in pure water) and reduced non-specific binding due to electrostatic repulsion, achieving ~3-fold higher signal-to-noise ratio compared to non-sulfonated analogs [1]. The methylated, non-sulfonated structure of Cy5.5(Me)-C3-DBCO confers moderate hydrophobicity that may enhance passive membrane permeability for intracellular labeling of fixed and permeabilized cells—a trade-off against higher aqueous solubility [2].

dye hydrophobicity membrane permeability non-specific binding

Cy5.5(Me)-C3-DBCO Procurement-Guided Application Scenarios: Evidence-Based Use Cases


Fixed and Permeabilized Cell Intracellular Protein Labeling via SPAAC

Cy5.5(Me)-C3-DBCO is suitable for labeling azide-tagged intracellular proteins in fixed and permeabilized cell preparations. The non-sulfonated, methylated structure confers sufficient hydrophobicity for membrane permeation following permeabilization, while the C3 linker minimizes steric hindrance for efficient DBCO-azide conjugation in the crowded intracellular environment . The DBCO group enables copper-free SPAAC with rate constants of 0.3-0.9 M⁻¹s⁻¹, eliminating copper catalyst requirements that would otherwise damage cellular ultrastructure . The 694 nm emission provides adequate signal above cellular autofluorescence background .

In Vitro Biomolecule Conjugation with Minimal Solvent Perturbation Requirements

For in vitro labeling of purified proteins, antibodies, or oligonucleotides bearing azide modifications, Cy5.5(Me)-C3-DBCO provides SPAAC-based conjugation under aqueous buffer conditions without copper catalysis . The C3 alkyl spacer between Cy5.5 and DBCO groups reduces steric occlusion of the DBCO moiety compared to direct conjugates, potentially improving reaction efficiency with sterically hindered azide substrates . Users should note that the non-sulfonated nature requires DMSO or DMF co-solvent for stock preparation; final aqueous reaction mixtures should maintain <5% organic solvent to preserve biomolecule integrity .

Near-Infrared Fluorescence Detection in Multi-Color Imaging Panels with Cy5-Compatible Channels

Cy5.5(Me)-C3-DBCO operates in the far-red/NIR spectral region (Ex/Em 675/694 nm), enabling multiplexed detection alongside shorter-wavelength fluorophores such as Cy3 (Em ~570 nm) and FITC (Em ~520 nm) with minimal spectral crosstalk . The 694 nm emission is spectrally similar to Alexa Fluor 680, DyLight 680, and IRDye 680, allowing use of standard Cy5.5/Cy5 filter sets . The pH-insensitive fluorescence from pH 4-10 ensures consistent signal across varied biological buffer conditions . For applications requiring subcellular resolution, the moderate hydrophobicity of the methylated Cy5.5 core may provide enhanced membrane partitioning compared to highly sulfonated alternatives .

Ex Vivo Tissue Section Labeling for Histological Analysis

Cy5.5(Me)-C3-DBCO is applicable for labeling azide-functionalized probes in ex vivo tissue sections. The 694 nm emission wavelength provides deeper tissue penetration (though limited in ex vivo fixed specimens) and reduced autofluorescence relative to visible-wavelength cyanine dyes such as Cy3 . The copper-free SPAAC chemistry prevents copper-induced tissue damage or antigen masking that can occur with CuAAC-based detection methods . Procurement note: for thick tissue sections (>100 μm) where dye penetration is required, the moderate hydrophobicity of Cy5.5(Me)-C3-DBCO may facilitate improved diffusion compared to highly charged sulfonated derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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